molecular formula C8H23O3PSi2 B161138 Phosphonic acid, ethyl-, bis(trimethylsilyl) ester CAS No. 1641-57-2

Phosphonic acid, ethyl-, bis(trimethylsilyl) ester

Cat. No.: B161138
CAS No.: 1641-57-2
M. Wt: 254.41 g/mol
InChI Key: PNTLUCJSQZGZBN-UHFFFAOYSA-N
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Description

Phosphonic acid, ethyl-, bis(trimethylsilyl) ester is an organophosphorus compound with the molecular formula C8H23O3PSi2. This compound is known for its utility in various chemical reactions and applications due to its unique structural properties. It is often used as a reagent in organic synthesis and has significant importance in the field of organophosphorus chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, ethyl-, bis(trimethylsilyl) ester can be synthesized through the silylation of ethyl phosphonic acid. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. The reaction proceeds as follows:

C2H5PO(OH)2+2TMSClC2H5PO(OSiMe3)2+2HCl\text{C2H5PO(OH)2} + 2 \text{TMSCl} \rightarrow \text{C2H5PO(OSiMe3)2} + 2 \text{HCl} C2H5PO(OH)2+2TMSCl→C2H5PO(OSiMe3)2+2HCl

This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl esters.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar silylation reactions but may utilize continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve the overall process .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, ethyl-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield ethyl phosphonic acid and trimethylsilanol.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using water or methanol.

    Substitution: Common reagents include halides and other nucleophiles.

    Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

    Hydrolysis: Ethyl phosphonic acid and trimethylsilanol.

    Substitution: Various substituted phosphonic acid derivatives.

    Oxidation/Reduction: Depending on the reagents, different oxidized or reduced forms of the compound.

Scientific Research Applications

Phosphonic acid, ethyl-, bis(trimethylsilyl) ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, ethyl-, bis(trimethylsilyl) ester involves its ability to act as a silylating agent. The compound can transfer its trimethylsilyl groups to other molecules, thereby modifying their chemical properties. This silylation process is crucial in various synthetic transformations and can influence the reactivity and stability of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, methyl-, bis(trimethylsilyl) ester
  • Phosphonic acid, propyl-, bis(trimethylsilyl) ester
  • Phosphonic acid, butyl-, bis(trimethylsilyl) ester

Uniqueness

Phosphonic acid, ethyl-, bis(trimethylsilyl) ester is unique due to its specific alkyl group (ethyl) which imparts distinct reactivity and properties compared to its methyl, propyl, and butyl counterparts. The ethyl group provides a balance between steric hindrance and reactivity, making it a versatile reagent in various chemical transformations .

Properties

IUPAC Name

[ethyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23O3PSi2/c1-8-12(9,10-13(2,3)4)11-14(5,6)7/h8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTLUCJSQZGZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23O3PSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333944
Record name Phosphonic acid, ethyl-, bis(trimethylsilyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1641-57-2
Record name Phosphonic acid, ethyl-, bis(trimethylsilyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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